9-(4-Methoxyphenyl)-2,4-bis(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triazoles are a class of heterocyclic compounds that contain a five-membered aromatic ring with two carbon atoms and three nitrogen atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Synthesis Analysis
Triazoles can be synthesized via aromatic nucleophilic substitution . For example, a series of novel triazolo[4,3-a]quinoxaline derivatives were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .
Molecular Structure Analysis
In the five-membered aromatic azole chain, triazole compounds contain two carbon and three nitrogen atoms . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .
Chemical Reactions Analysis
Triazoles can undergo a variety of chemical reactions. For example, they can intercalate DNA . Some triazolo[4,3-a]quinoxaline derivatives showed good DNA-binding affinities .
Scientific Research Applications
Synthesis Methods
- The compound has been synthesized through various methods, demonstrating its potential in chemical research. For example, Mogilaiah, Jagadeeshwar, and Rao (2012) described a method using silica gel supported ferric chloride in solvent-free conditions under microwave irradiation, yielding products in good yields and high purity (Mogilaiah, Jagadeeshwar, & Rao, 2012).
- Another efficient synthesis method under microwave irradiation was detailed by Mogilaiah, Swamy, and Kumar (2009), highlighting the versatility of this compound in chemical synthesis (Mogilaiah, Swamy, & Kumar, 2009).
Structural and Analytical Studies
- The structural and analytical characteristics of similar compounds have been thoroughly studied. For instance, Mogilaiah, Prasad, and Swamy (2010) used spectral and analytical data for structural assignments of similar triazolo naphthyridines (Mogilaiah, Prasad, & Swamy, 2010).
Novel Compounds and Reactions
- Researchers like Moustafa (1999) have explored the synthesis and reactions of related organophosphorus compounds, expanding the chemical understanding of this class of compounds (Moustafa, 1999).
- Deady and Devine (2006) reported novel annulated products from aminonaphthyridinones, showcasing the chemical diversity achievable with such compounds (Deady & Devine, 2006).
Application in Medicinal Chemistry
- Several studies have investigated the potential medicinal applications of similar compounds. For example, Di Braccio et al. (2008) synthesized analogs with anti-inflammatory properties (Di Braccio et al., 2008).
- Another study by Di Braccio et al. (2014) explored compounds with potent anti-inflammatory and analgesic activities (Di Braccio et al., 2014).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These compounds can make specific interactions with different target receptors .
Mode of Action
Similar compounds have been found to interact with their targets, leading to changes in cellular processes . For instance, some derivatives have been found to upregulate pro-apoptotic proteins and downregulate pro-oncogenic cell survival proteins .
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways, leading to diverse pharmacological effects .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds .
Result of Action
Similar compounds have been found to induce apoptosis in cancer cells, upregulate pro-apoptotic genes, and downregulate pro-oncogenic genes .
Action Environment
It is known that factors such as temperature, ph, and the presence of other compounds can influence the action of similar compounds .
Future Directions
The development of new compounds with excellent antibacterial activity has always been one of the most challenging tasks in the antibacterial field . Nitrogen-containing heterocycles are widely found in natural products, synthetic drugs, and functional materials, and are the basic backbone of many physiologically active compounds and drugs . Therefore, further exploration and development of triazole derivatives could be a promising direction for future research .
Properties
IUPAC Name |
9-(4-methoxyphenyl)-2,4-bis(trifluoromethyl)-[1,2,4]triazolo[4,3-a][1,8]naphthyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10F6N4O/c1-29-10-4-2-9(3-5-10)15-27-26-14-7-6-11-12(17(19,20)21)8-13(18(22,23)24)25-16(11)28(14)15/h2-8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKMYKNZUTPFFKO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C3N2C4=C(C=C3)C(=CC(=N4)C(F)(F)F)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10F6N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.